molecular formula C19H19N3O5 B11412598 Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11412598
M. Wt: 369.4 g/mol
InChI Key: OUGSIEMQVOYZDH-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as ethyl 4-ethoxybenzoate and 1,3-dimethylbarbituric acid, under controlled conditions. The reaction is often catalyzed by a base, such as sodium ethoxide, and carried out in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, such as the NF-kB inflammatory pathway. This inhibition can lead to reduced inflammation and neuroprotection by preventing neuronal cell death and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ethoxyphenyl and dimethyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research .

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C19H19N3O5/c1-5-27-12-8-6-11(7-9-12)13-10-14(18(24)26-4)20-16-15(13)17(23)22(3)19(25)21(16)2/h6-10H,5H2,1-4H3

InChI Key

OUGSIEMQVOYZDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)N(C(=O)N3C)C)C(=O)OC

Origin of Product

United States

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